2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Overview
Description
2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile for a specified duration . The product is then purified through recrystallization from a mixture of benzene and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various ions.
Medicine: Explored for its potential therapeutic properties, including interactions with dopamine receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to bind to these receptors, influencing their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2-pyridin-3-ylmethyl-benzo[de]isoquinoline-1,3-dione
- 2-(2-(Bis(pyridin-2-ylmethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in chemosensing and as a potential therapeutic agent.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-14-7-1-5-13-6-2-8-15(16(13)14)18(22)20(17)11-12-4-3-9-19-10-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDGJKJWPSCYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331795 | |
Record name | 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301227-55-4 | |
Record name | 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.